1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Description
Properties
IUPAC Name |
1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-8(4-7,5-7)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVMEMXXQZHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone typically involves the use of [1.1.1]propellane as a key precursor. One common synthetic route includes the radical addition of methoxy and ethanone groups to the [1.1.1]propellane core. This process can be catalyzed by photoredox catalysts under mild conditions . Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Its potential as a bioisostere for benzene rings makes it a promising candidate for drug design, offering improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone exerts its effects is largely dependent on its ability to interact with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional framework that can mimic the geometry of benzene rings, allowing it to bind to various biological receptors and enzymes. This interaction can modulate the activity of these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on the BCP Core
1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone (CAS: 2055839-77-3)
- Structure : Replaces methoxy with a hydroxyl group.
- Properties :
- Increased polarity and hydrogen-bonding capacity due to the -OH group, improving solubility in polar solvents.
- Higher reactivity in oxidation or esterification reactions compared to the methoxy analog.
- Applications: Potential for prodrug development or as a synthetic intermediate requiring hydrophilic modifications .
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone (CAS: 2306268-76-6)
- Structure : Features a bromomethyl substituent.
- Properties :
- Applications : Key intermediate in synthesizing BCP-based pharmaceuticals or agrochemicals.
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone (CAS: 115913-30-9)
- Structure : Dual acetyl groups at the 1- and 3-positions.
- Properties :
- Applications : Cross-linking agent in polymer chemistry or ligand in coordination complexes.
Biological Activity
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is a compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.
Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to mimic aromatic systems, such as benzene. This structural characteristic can influence its biological interactions and therapeutic potential.
The exact mechanism of action for this compound remains under investigation. However, compounds with similar bicyclic structures often interact with various biological targets through non-covalent interactions, potentially affecting signaling pathways or enzyme activities.
Biological Activities
Research has indicated several biological activities associated with bicyclo[1.1.1]pentane derivatives, including:
- Antimicrobial Activity : Studies have shown that derivatives of bicyclo[1.1.1]pentane exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, although further research is needed to confirm these effects.
Case Studies
A selection of case studies highlights the biological activity of related compounds:
- Antimicrobial Testing : A study evaluated the antibacterial effects of methanol extracts containing bicyclo[1.1.1]pentane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at certain concentrations (MIC values ranging from 62.5 to 78.12 µg/mL) .
- Anticancer Activity : In vitro assays demonstrated that some bicyclo[1.1.1]pentane derivatives showed cytotoxic effects against HeLa and A549 cell lines, with IC50 values indicating effective antiproliferative activity .
Pharmacokinetics
The pharmacokinetic profile of this compound is still being characterized. Compounds in this class typically exhibit enhanced metabolic stability due to their structural features, which may influence their bioavailability and therapeutic efficacy .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value (µg/mL) |
|---|---|---|
| Antibacterial | E. coli | 62.5 |
| S. aureus | 78.12 | |
| Anticancer | HeLa | 226 |
| A549 | 242.52 |
Q & A
Q. Basic
- Ventilation : Use fume hoods due to potential volatility of ethanone derivatives.
- PPE : Gloves and goggles to prevent skin/eye contact, as recommended for structurally similar compounds (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How does the strain energy of bicyclo[1.1.1]pentane impact its reactivity?
Advanced
The high ring strain (~40 kcal/mol) drives unique reactivity, such as C–C bond activation under mild conditions. Strain-release strategies enable access to quaternary carbon centers, which are challenging to synthesize via traditional methods. Computational modeling (e.g., distortion/interaction analysis) quantifies strain contributions to transition states .
What are potential research applications of this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
